molecular formula C10H12BrNO3 B1450022 4-Bromo-2-isobutoxy-1-nitro-benzene CAS No. 2150940-22-8

4-Bromo-2-isobutoxy-1-nitro-benzene

Cat. No.: B1450022
CAS No.: 2150940-22-8
M. Wt: 274.11 g/mol
InChI Key: DYOOAPIKOIGIES-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutoxy-1-nitro-benzene is a chemical compound belonging to the class of nitrobenzenes. It is characterized by a yellow crystalline solid form and is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-Bromo-2-isobutoxy-1-nitro-benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of bromine and nitric acid under controlled conditions to achieve the desired substitution on the benzene ring.

Chemical Reactions Analysis

4-Bromo-2-isobutoxy-1-nitro-benzene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding nitro compounds.

    Reduction: Using reducing agents like hydrogen in the presence of a catalyst, the nitro group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur, where the bromine or nitro group is replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include bromine, nitric acid, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-isobutoxy-1-nitro-benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-isobutoxy-1-nitro-benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Bromo-2-isobutoxy-1-nitro-benzene can be compared with other similar compounds such as:

  • 1-Bromo-4-nitrobenzene
  • 1-Bromo-2-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

These compounds share similar structural features but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific isobutoxy and nitro substitutions, which confer distinct reactivity and applications.

Properties

IUPAC Name

4-bromo-2-(2-methylpropoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-7(2)6-15-10-5-8(11)3-4-9(10)12(13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOOAPIKOIGIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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